molecular formula C7H9IN2 B1427198 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole CAS No. 1340571-52-9

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

Cat. No.: B1427198
CAS No.: 1340571-52-9
M. Wt: 248.06 g/mol
InChI Key: SXBRZFVZNYEHIV-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group at the first position and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole typically involves the cyclopropanation of suitable precursors followed by iodination. One common method includes the reaction of cyclopropylmethyl bromide with a pyrazole derivative under basic conditions to form the cyclopropylmethyl-substituted pyrazole. Subsequent iodination using iodine or an iodine-containing reagent completes the synthesis .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and iodination reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-4-chloro-1H-pyrazole
  • 1-(Cyclopropylmethyl)-4-bromo-1H-pyrazole
  • 1-(Cyclopropylmethyl)-4-fluoro-1H-pyrazole

Comparison: 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBRZFVZNYEHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340571-52-9
Record name 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Iodo-1H-pyrazole (0.50 g, 2.5 mmol), bromomethyl cyclopropane (0.75 mL, 7.5 mmol), and cesium carbonate (1.20 g, 3.75 mmol) were combined in DMF (10 mL) and stirred at room temperature for overnight. The mixture was subjected to standard aqueous workup, and the crude residue was purified on silica gel (0-20% EtOAc in hexanes) to afford the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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